molecular formula C14H13BrN2O2 B2525556 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 123345-20-0

1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2525556
CAS No.: 123345-20-0
M. Wt: 321.174
InChI Key: DVJDROZKTORELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromophenyl group attached to the indazole core, which is further functionalized with a carboxylic acid group.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indazole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules and derivatives with potential biological activities.

    Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: It can be used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:

    1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and binding properties.

    1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological effects.

    1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Features a methyl group, which can influence its chemical and biological properties.

The presence of the bromine atom in this compound makes it unique and may impart specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJDROZKTORELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.